3-[4-(Hydroxymethyl)phenyl]benzonitrile
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Overview
Description
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a hydroxymethyl group at the 4’ position and a carbonitrile group at the 3 position of the biphenyl structure. It is a white to yellow solid and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have substituents at the desired positions.
Hydroxymethylation: The introduction of the hydroxymethyl group is usually achieved through a hydroxymethylation reaction. This involves the reaction of the biphenyl derivative with formaldehyde in the presence of a base.
Nitrile Formation: The carbonitrile group is introduced through a cyanation reaction, where a suitable nitrile source, such as sodium cyanide or potassium cyanide, is used under appropriate conditions.
Industrial Production Methods
In industrial settings, the production of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carbonitrile.
Reduction: 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-amine.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The biphenyl structure provides a rigid framework that can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-yl)boronic acid: Contains a boronic acid group instead of a nitrile group.
Uniqueness
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
253678-85-2 |
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Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-9-12-2-1-3-14(8-12)13-6-4-11(10-16)5-7-13/h1-8,16H,10H2 |
InChI Key |
RSMLYPHTRPZNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C#N |
Origin of Product |
United States |
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